molecular formula C29H29N3O4 B11014254 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11014254
M. Wt: 483.6 g/mol
InChI Key: LFOKZWQYEPIHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a tetrahydroisoquinoline core, and a carboxamide linkage. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.

    Introduction of the Indole Moiety: The indole group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Linkage: The final step involves the coupling of the tetrahydroisoquinoline intermediate with an appropriate carboxylic acid derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide linkage. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups. Common reagents include halides and nucleophiles like thiols and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of neurotransmitter receptors, enzymes, and ion channels. The indole moiety is particularly important for its binding affinity to serotonin receptors, while the tetrahydroisoquinoline core may interact with dopamine receptors. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone
  • 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
  • 2-(1H-indol-3-yl)-quinoxaline based inhibitors

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct biological activities. The presence of both the indole and tetrahydroisoquinoline moieties allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C29H29N3O4

Molecular Weight

483.6 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C29H29N3O4/c1-32-27(18-12-13-24(35-2)25(16-18)36-3)26(21-9-4-5-10-22(21)29(32)34)28(33)30-15-14-19-17-31-23-11-7-6-8-20(19)23/h4-13,16-17,26-27,31H,14-15H2,1-3H3,(H,30,33)

InChI Key

LFOKZWQYEPIHAH-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.